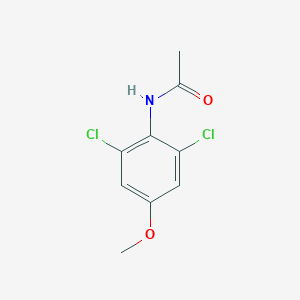

N-(2,6-dichloro-4-methoxyphenyl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2,6-dichloro-4-methoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2NO2/c1-5(13)12-9-7(10)3-6(14-2)4-8(9)11/h3-4H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMDULTGLSDMTFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1Cl)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40372379 | |

| Record name | N-(2,6-dichloro-4-methoxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136099-55-3 | |

| Record name | N-(2,6-dichloro-4-methoxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Studies of N 2,6 Dichloro 4 Methoxyphenyl Acetamide

Strategic Approaches to N-(2,6-dichloro-4-methoxyphenyl)acetamide Synthesis

The primary route to this compound involves the N-acylation of its corresponding aniline (B41778) precursor, 2,6-dichloro-4-methoxyaniline. The efficiency and optimization of this synthesis are largely dependent on the successful preparation and purification of this key starting material.

Optimization of Reaction Pathways and Conditions for Research Scale

The synthesis of this compound is typically achieved through the reaction of 2,6-dichloro-4-methoxyaniline with an acetylating agent, such as acetic anhydride or acetyl chloride, in an appropriate solvent.

An alternative approach starts from 3,5-dichlorophenol, which is then converted to the target acetamide (B32628). This multi-step process was employed in a synthetic route where this compound was a key intermediate.

Below is a data table summarizing a reported, albeit low-yield, method for the synthesis of the crucial aniline precursor.

Table 1: Synthesis of 2,6-dichloro-4-methoxyaniline

| Parameter | Details |

|---|---|

| Starting Material | Benzoquinone monoxime |

| Reagents | Methanol, HCl gas |

| Temperature | -10°C to 0°C |

| Reported Yield | < 45% |

| Major Byproduct | 2,4-dimethoxy-6-chloroaniline |

| Reference | researchgate.net |

Investigations into Stereochemical and Regiochemical Control in Synthesis

Stereochemistry: The target molecule, this compound, is an achiral compound, meaning it does not have a non-superimposable mirror image. Therefore, investigations into stereochemical control are not applicable to its direct synthesis.

Regiochemistry: Regiochemical control is a critical aspect of the synthesis, primarily concerning the formation of the 2,6-dichloro-4-methoxyaniline precursor. The goal is to selectively introduce two chlorine atoms ortho to the amino group and para to the methoxy (B1213986) group of the aniline ring. As mentioned previously, achieving high regioselectivity can be challenging. The synthesis starting from p-anisidine (B42471) requires conditions that favor dichlorination at the 2 and 6 positions while avoiding the formation of other chlorinated or rearranged isomers like 2,4-dimethoxy-6-chloroaniline. researchgate.net The directing effects of the activating methoxy and amino groups must be carefully managed to ensure the desired substitution pattern, making the development of a highly regioselective and high-yield process a key research objective.

This compound as a Crucial Intermediate in Advanced Organic Synthesis

The utility of this compound is most prominent in its application as an intermediate in the synthesis of drug metabolites required for toxicological and metabolic studies.

Application in the Synthesis of Non-Steroidal Anti-Inflammatory Drug (NSAID) Metabolites

This acetamide is a documented precursor in the synthesis of major metabolites of the widely used NSAID, diclofenac (B195802).

Diclofenac acyl glucuronide is another major metabolite of diclofenac. While this compound is not a direct precursor in the final glucuronidation step, it serves as an intermediate in the synthesis of the parent drug, diclofenac. The synthesized diclofenac can then be converted to its acyl glucuronide conjugate.

The synthesis of the acyl glucuronide is typically achieved by coupling diclofenac (as the free acid) with a protected glucuronic acid derivative. A common and effective method is the Mitsunobu reaction. nih.govacs.org In this reaction, diclofenac is coupled with an allyl-protected glucuronate in the presence of a phosphine and an azodicarboxylate. The resulting protected conjugate is then deprotected, often using a palladium catalyst, to yield the final diclofenac acyl glucuronide. nih.govacs.org

Another established method involves a chemo-enzymatic approach. In this procedure, the caesium salt of diclofenac is reacted with a fully protected brominated sugar (methyl 2,3,4-tri-O-acetyl-1-bromo-1-deoxy-α-D-glucopyranuronate) to form the protected β-O-acyl glucuronide. rsc.org The protecting groups are then selectively removed using enzymes; for example, lipase can remove the acetyl groups, and an esterase can hydrolyze the methyl ester to furnish the final acyl glucuronide conjugate in high yield. rsc.org

Synthesis of Chemically Modified Analogues and Derivatives for Research Applications

The synthesis of chemically modified analogues and derivatives of N-arylacetamides is a significant area of research for the development of new pharmaceutical and agrochemical compounds. While specific derivatization studies for this compound are not extensively detailed in the available literature, the synthetic routes for structurally similar N-(4-methoxyphenyl)acetamide derivatives provide a foundational understanding of the chemical modifications that can be undertaken. These reactions typically involve the amine or the aromatic ring of the parent molecule.

One common approach to synthesizing N-arylacetamides is the reaction of an aniline with an acylating agent. For instance, the synthesis of 2-chloro-N-(4-methoxyphenyl)acetamide is achieved by dissolving 4-methoxyaniline in pure acetic acid and then adding chloroacetyl chloride portionwise in an ice bath. The reaction is completed by the addition of a sodium acetate solution, which results in the precipitation of the solid product. This product can then be filtered, washed, and recrystallized from ethanol.

Further derivatization can be achieved through reactions at the acetamide side chain. For example, N-(4-methoxyphenyl)acetamide can be used as a precursor for the synthesis of biologically active aromatic sodium dithiocarbamates. This is accomplished by reacting the parent acetamide with carbon disulfide in the presence of sodium hydroxide in ethanol at room temperature. chemjournal.kz These dithiocarbamates can then be acylated with various acid chlorides to produce thioanhydrides, further expanding the library of derivatives. chemjournal.kz The general scheme for such a reaction involves the acylation of sodium acetyl(4-methoxyphenyl)carbamodithioate with acid chlorides like benzoic, 3,4-dimethoxybenzoic, 2-bromobenzoic, and 4-nitrobenzoic acid chlorides in chloroform. chemjournal.kz

The following table summarizes the synthesis of a derivative of a related compound, N-(4-methoxyphenyl)acetamide:

| Precursor | Reagents | Product | Yield |

| N-(4-methoxyphenyl)acetamide | 1. Carbon disulfide, Sodium hydroxide, Ethanol | Sodium acetyl(4-methoxyphenyl)carbamodithioate | 78% |

| Sodium acetyl(4-methoxyphenyl)carbamodithioate | Benzoic chloride, Chloroform | Corresponding thioanhydride | 49-88% |

This table illustrates the reaction yields for the synthesis of dithiocarbamate and thioanhydride derivatives of N-(4-methoxyphenyl)acetamide. chemjournal.kz

These synthetic strategies highlight the potential for creating a diverse range of analogues from a core N-arylacetamide structure. By modifying the substituents on the aromatic ring or altering the acetamide side chain, researchers can systematically explore the structure-activity relationships of these compounds for various research applications.

Mechanistic Studies of Reaction Pathways Involving the Compound

In acylation reactions, such as the synthesis of N-arylacetamides from anilines and acyl chlorides, the mechanism involves a nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion. The presence of substituents on the aniline ring can significantly influence the rate and outcome of this reaction. Electron-donating groups on the ring increase the nucleophilicity of the amine, facilitating the reaction, while electron-withdrawing groups have the opposite effect.

For derivatization reactions, such as the formation of dithiocarbamates from N-(4-methoxyphenyl)acetamide, the mechanism involves the nucleophilic attack of the deprotonated amide nitrogen on the carbon of carbon disulfide. The presence of a strong base like sodium hydroxide is crucial for the deprotonation of the amide.

The study of intermolecular interactions in the solid state, such as in 2-chloro-N-(4-methoxyphenyl)acetamide, provides insight into the compound's crystal packing and potential reactivity in the solid state. nih.gov In the crystal structure of this analogue, N—H⋯O and C—H⋯O hydrogen bonds form layers of molecules. These layers are interconnected by C—H⋯Cl hydrogen bonds and C—H⋯π(ring) interactions, creating a three-dimensional network. nih.gov Such interactions can influence the regioselectivity and stereoselectivity of solid-state reactions by pre-organizing the molecules in a specific orientation. A Hirshfeld surface analysis of this molecule indicated that C⋯H/H⋯C interactions are the most significant contributors to the surface area. nih.gov

While photochemical reaction mechanisms have been explored for other classes of organic compounds in the crystalline state, demonstrating how restricted molecular mobility can lead to a single product even when multiple pathways are possible in solution, such specific studies on this compound are not documented. nih.gov The principles from these studies, however, underscore the importance of molecular conformation and intermolecular forces in determining reaction outcomes in the solid state. nih.gov

Pharmacological and Mechanistic Research Associated with N 2,6 Dichloro 4 Methoxyphenyl Acetamide and Its Derivatives

Assessment of Enzyme Interaction and Inhibition Profiles

Derivatives of N-(2,6-dichloro-4-methoxyphenyl)acetamide have been identified as potent inhibitors of several enzyme classes. Acetamide-based compounds, in general, are recognized for their potential to modulate enzymes involved in neurodegenerative diseases, such as monoamine oxidase A (MAO-A), monoamine oxidase B (MAO-B), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). nih.gov

Specific research has led to the development of highly selective enzyme inhibitors. For instance, a derivative, 3-(2,6-dichloro-3,5-dimethoxy-phenyl)-1-{6-[4-(4-ethyl-piperazin-1-yl)-phenylamino]-pyrimidin-4-yl}-1-methyl-urea, known as NVP-BGJ398, has been identified as a potent and selective inhibitor of the fibroblast growth factor receptor (FGFR) family of tyrosine kinases. nih.gov This compound demonstrated significant antitumor activity in preclinical models. nih.gov

Another related acetamide (B32628) derivative, 2-(6-(5-chloro-2-methoxyphenyl)-4-oxo-2-thioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide (PF-06282999), acts as a highly selective, mechanism-based inhibitor of myeloperoxidase (MPO). nih.gov MPO is an enzyme implicated in various inflammatory and cardiovascular diseases. nih.gov PF-06282999 was shown to irreversibly inactivate MPO and exhibited high selectivity over other enzymes like thyroid peroxidase and cytochrome P450 isoforms. nih.gov

Table 1: Enzyme Inhibition by Derivatives of this compound

| Compound/Derivative | Target Enzyme(s) | Key Findings |

|---|---|---|

| Acetamide-type compounds | MAO-A, MAO-B, AChE, BChE | Identified as potential modulators of enzymes related to neurodegenerative diseases. nih.gov |

| NVP-BGJ398 | Fibroblast Growth Factor Receptors (FGFR1, 2, 3) | Potent and selective inhibitor with in vivo antitumor activity. nih.gov |

| PF-06282999 | Myeloperoxidase (MPO) | Highly selective, irreversible, mechanism-based inhibitor. nih.gov |

Exploration of Bioactivity Potentials through Advanced Assays

The bioactivity of compounds structurally related to this compound has been explored using various advanced assay systems.

In vitro studies are crucial for determining the potential biological effects of chemical compounds. For example, the related compound 2-chloro-N-(4-methoxyphenyl)acetamide has been evaluated for its antimicrobial properties. researchgate.net It demonstrated activity against the Gram-positive bacterium Staphylococcus aureus. researchgate.net Further research on derivatives, such as sodium acetyl(4-methoxyphenyl)carbamodithioate, has shown high fungicidal activity, completely inhibiting the growth of the phytopathogen Fusarium oxysporum at a concentration of 0.4%. chemjournal.kzresearchgate.net

At the cellular level, research has begun to elucidate how these compounds interact with biological systems. Bioactive N-(2-hydroxy-5-nitrophenyl) acetamide, a related compound, was found to alter the gene expression profile in Arabidopsis thaliana. mdpi.com Notably, it led to the upregulation of the pathogen-inducible terpene synthase TPS04 gene, indicating an interaction with cellular defense pathways. mdpi.com

Investigations into Protein Adduction and Covalent Modification

A critical area of mechanistic research involves understanding how these compounds are metabolized and whether their metabolites can covalently bind to essential macromolecules like proteins.

The metabolism of aniline (B41778) derivatives, which are structurally related to the core of this compound, can lead to the formation of highly reactive electrophilic intermediates. csu.edu.aunih.govnih.gov A key pathway involves the oxidation of the aniline structure to form quinone imines. csu.edu.au For instance, the oxidation of 3-methoxy-4-t-butylaniline with agents like potassium ferricyanide (B76249) or silver oxide results in the formation of N-aryl-p-quinone imines. csu.edu.au

Similarly, chloroacetamide herbicides, which share the acetamide functional group, undergo metabolic activation. nih.gov This process can produce reactive dialkylbenzoquinone imines, which are considered the ultimate carcinogenic species. nih.gov The formation of these quinone species, which are electrophilic Michael acceptors, is often mediated by cytochrome P450 enzymes and peroxidases. nih.gov These reactive metabolites are known to be responsible for over 40% of all known reactive metabolites that can cause toxicity. nih.gov

Electrophilic intermediates, such as quinone imines, are highly reactive towards nucleophilic sites on proteins. nih.gov This reactivity can lead to the formation of covalent protein adducts, a process known as protein conjugation. The covalent binding of these reactive metabolites to proteins can disrupt their normal biological function or trigger adverse immune responses. nih.gov

For example, the well-known analgesic acetaminophen (B1664979) is metabolized by cytochrome P450 enzymes to the reactive quinone imine, N-acetyl-p-benzoquinone imine (NAPQI). nih.gov At therapeutic doses, NAPQI is safely detoxified. However, in cases of overdose, the detoxification pathways become saturated, and NAPQI covalently binds to cellular proteins, leading to hepatotoxicity. nih.gov This mechanism highlights the potential biochemical consequences of forming reactive quinone imine metabolites from aniline and acetanilide-derived compounds.

Structure Activity Relationship Sar and Computational Studies of N 2,6 Dichloro 4 Methoxyphenyl Acetamide Analogues

Systematic Modification and Design of N-(2,6-dichloro-4-methoxyphenyl)acetamide Derivatives for SAR Elucidation

The systematic modification of this compound derivatives is a key strategy to elucidate their structure-activity relationships (SAR). This involves the synthesis of a series of analogues where specific parts of the molecule are altered to observe the effect on their biological or chemical properties.

Research in this area has led to the synthesis of various related acetamide (B32628) structures. For instance, the synthesis of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide has been reported, highlighting a modification on the acetamide group. patsnap.comgoogle.comchemicalbook.com The process involves the reaction of 2,4-dichloro-5-methoxyaniline (B1301479) with cyanoacetic acid. chemicalbook.com This indicates a feasible route for introducing different substituents at the acetamide moiety to explore their impact on activity.

Furthermore, studies on related N-arylacetamides provide a basis for designing new derivatives. For example, the synthesis of 2-chloro-N-(4-methoxyphenyl)acetamide demonstrates a variation in the substitution pattern of the phenyl ring. nih.govresearchgate.net The synthetic pathway involves the reaction of 4-methoxyaniline with chloroacetyl chloride. nih.gov This suggests that modifications to the number and position of chloro- and methoxy- groups on the phenyl ring of this compound are synthetically accessible.

The table below showcases examples of systematically modified acetamide derivatives, which can be instrumental in SAR studies.

| Compound Name | Base Structure | Modification |

| 2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide | N-phenylacetamide | Introduction of a cyano group on the acetamide moiety and altered substitution on the phenyl ring. |

| 2-Chloro-N-(4-methoxyphenyl)acetamide | N-phenylacetamide | Different substitution pattern on the phenyl ring (one chloro and one methoxy (B1213986) group). |

| N-(2′,6′-dichloro-4′-nitrophenyl)-2-N-cytisinoacetamide | N-phenylacetamide | Replacement of the methoxy group with a nitro group and addition of a bulky cytisino group to the acetamide nitrogen. researchgate.net |

Quantum Chemical and Molecular Dynamics Simulations for Conformational Analysis and Binding Predictions

Computational chemistry provides powerful tools to investigate the properties of this compound and its analogues at the molecular level. Quantum chemical methods and molecular dynamics (MD) simulations are particularly valuable for conformational analysis and predicting how these molecules might interact with biological targets.

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be employed to determine the optimized geometry and electronic properties of these molecules. For instance, in a study of the related compound 2-chloro-N-(4-methoxyphenyl)acetamide, the acetamido group was found to be twisted out of the plane of the phenyl ring. nih.gov This type of conformational information is crucial as the three-dimensional shape of a molecule often dictates its biological activity. Similar calculations on this compound would reveal the influence of the two chlorine atoms on the molecule's preferred conformation.

Molecular dynamics simulations can further explore the conformational landscape of these molecules in different environments, such as in solution or within a protein binding site. The Automated Topology Builder (ATB) is a resource that can facilitate the development of molecular force fields for such simulations. uq.edu.au While a specific entry for this compound may not be present, the methodology is applicable.

Computational docking studies are another vital tool for predicting the binding affinity and mode of interaction of these acetamide derivatives with specific protein targets. In a study on phenylacetamide derivatives as potential antidepressant agents, docking was used to screen a database of molecules and predict their interaction with monoamine oxidase A (MAO-A). nih.gov This approach could be applied to this compound analogues to identify potential biological targets and guide the design of more potent compounds.

The following table summarizes computational methods and their applications in studying acetamide derivatives:

| Computational Method | Application |

| Density Functional Theory (DFT) | Optimized geometry, electronic properties, vibrational frequencies. researchgate.net |

| Molecular Dynamics (MD) Simulations | Conformational analysis in different environments, flexibility. |

| Molecular Docking | Prediction of binding modes and affinities with biological targets. mdpi.com |

| Hirshfeld Surface Analysis | Analysis of intermolecular interactions in the crystal structure. nih.gov |

These computational approaches, when used in conjunction with experimental data, can significantly accelerate the drug discovery and development process for this class of compounds.

Correlating Structural Features with Observed Biological and Synthetic Utility

The ultimate goal of SAR and computational studies is to establish clear correlations between the structural features of this compound analogues and their functional properties.

The substitution pattern on the phenyl ring is a critical determinant of activity. The presence of two chlorine atoms at positions 2 and 6, as in the parent compound, is expected to have a significant impact on the molecule's electronic and steric properties. These bulky substituents can influence the torsion angle between the phenyl ring and the acetamide group, which in turn can affect how the molecule fits into a binding pocket. In the crystal structure of 2-chloro-N-(4-methoxyphenyl)acetamide, the acetamido group is twisted out of the phenyl ring plane by 28.87 (5)°. nih.gov The two chlorine atoms in this compound would likely enforce an even greater twist.

The methoxy group at the 4-position is another key feature. It is an electron-donating group that can participate in hydrogen bonding. Its position and electronic influence can be compared with other derivatives, such as those with a nitro group, to understand its role in biological activity. researchgate.net

The nature of the substituent on the acetamide nitrogen is also crucial. Modifications at this position can significantly alter the compound's properties. For example, the introduction of a cyano group in 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide introduces a polar group that can engage in different interactions compared to a simple acetyl group. patsnap.comgoogle.comchemicalbook.com

The table below provides a hypothetical correlation based on observed features in related structures:

| Structural Feature | Potential Impact on Utility |

| Dichloro substitution on the phenyl ring | Increased lipophilicity, altered conformational preference, potential for halogen bonding. |

| Methoxy group on the phenyl ring | Hydrogen bond acceptor, influences electronic properties. nih.govdrugbank.comsigmaaldrich.com |

| Acetamide group | Hydrogen bond donor and acceptor, platform for further functionalization. |

| Cyano group on the acetamide moiety | Increased polarity, potential for different binding interactions. |

By systematically analyzing these correlations, researchers can develop predictive models for the design of novel this compound derivatives with tailored biological or synthetic applications. This iterative process of design, synthesis, and evaluation, informed by computational studies, is at the heart of modern chemical research.

Analytical and Spectroscopic Characterization Techniques in Advanced Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment in Metabolite Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules, including N-(2,6-dichloro-4-methoxyphenyl)acetamide and its metabolites. Both one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments provide a wealth of information about the chemical environment of each atom within the molecule.

¹³C NMR spectroscopy provides complementary information on the carbon skeleton of the molecule. The carbonyl carbon of the acetamide (B32628) group is expected to have a chemical shift in the range of δ 168-172 ppm. The carbons of the methoxy (B1213986) and acetyl groups would appear in the upfield region, while the aromatic carbons would be observed in the δ 110-160 ppm range, with the carbons bearing the chloro and methoxy substituents showing distinct chemical shifts.

When characterizing metabolites, NMR is instrumental in identifying structural modifications. For example, hydroxylation of the aromatic ring, a common metabolic transformation, would result in significant changes in the chemical shifts and coupling patterns of the aromatic protons. Demethylation of the methoxy group to a hydroxyl group would lead to the disappearance of the methoxy signal and the appearance of a new, broader signal for the hydroxyl proton. By comparing the NMR spectra of the parent compound with its metabolites, the precise location of metabolic changes can be determined.

Predicted ¹H NMR Chemical Shifts for this compound

| Functional Group | Predicted Chemical Shift (ppm) | Multiplicity |

| Acetyl (CH₃) | ~2.2 | Singlet |

| Methoxy (OCH₃) | ~3.9 | Singlet |

| Aromatic (CH) | ~7.0 - 7.5 | Varies |

| Amide (NH) | ~8.0 - 8.5 | Singlet (broad) |

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

| Acetyl (CH₃) | ~24 |

| Methoxy (OCH₃) | ~56 |

| Aromatic (C) | ~115 - 158 |

| Carbonyl (C=O) | ~169 |

Mass Spectrometry-Based Approaches for Metabolite Identification and Quantification

Mass spectrometry (MS) is a highly sensitive technique used for determining the molecular weight and elemental composition of a compound and for elucidating its structure through fragmentation analysis. Coupled with a separation technique like liquid chromatography (LC-MS), it is a powerful tool for identifying and quantifying metabolites in complex biological matrices. researchgate.net

For this compound, the molecular ion peak in the mass spectrum would correspond to its molecular weight. The presence of two chlorine atoms would result in a characteristic isotopic pattern for the molecular ion and its fragments, with the M, M+2, and M+4 peaks appearing in a specific ratio, which aids in confirming the presence of two chlorine atoms.

In metabolite identification studies, LC-MS is used to screen for potential metabolic products. Common metabolic pathways for such a compound could include hydroxylation, demethylation, and glucuronidation or sulfation of a hydroxylated metabolite. These modifications result in specific mass shifts from the parent compound. For example, hydroxylation adds 16 Da to the molecular weight, while demethylation subtracts 14 Da (CH₂).

Tandem mass spectrometry (MS/MS) is then employed to fragment the potential metabolite ions and compare their fragmentation patterns with that of the parent compound. The fragmentation of this compound would likely involve cleavage of the amide bond, loss of the acetyl group, and fragmentation of the aromatic ring. By analyzing the fragmentation patterns of the metabolites, the site of metabolic modification can often be pinpointed.

Quantitative analysis of the parent compound and its metabolites can be performed using techniques like selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) in a triple quadrupole mass spectrometer. These methods offer high selectivity and sensitivity, allowing for the accurate measurement of compound concentrations in biological samples.

Potential Metabolic Transformations and Corresponding Mass Shifts

| Metabolic Reaction | Mass Shift (Da) |

| Hydroxylation | +16 |

| Demethylation | -14 |

| Glucuronidation | +176 |

| Sulfation | +80 |

Chromatographic Separations for Isolation and Purity Verification in Research Studies

Chromatographic techniques, particularly high-performance liquid chromatography (HPLC), are fundamental for the isolation and purity verification of this compound. HPLC allows for the separation of the compound of interest from starting materials, by-products, and degradation products, ensuring that the material used in research studies is of high purity.

Reversed-phase HPLC is the most common mode used for the analysis of moderately polar compounds like this compound. phenomenex.com In this technique, a non-polar stationary phase (e.g., C18 or C8) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. phenomenex.comchromatographyonline.com The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.

A typical HPLC method for purity analysis would involve a gradient elution, where the proportion of the organic solvent in the mobile phase is gradually increased over time. This allows for the elution of compounds with a wide range of polarities. The purity of the this compound peak can be assessed by its symmetry and the absence of co-eluting impurities, often monitored using a UV detector at a wavelength where the compound exhibits strong absorbance. For preparative applications, the separated fractions can be collected for further studies.

The choice of mobile phase additives, such as formic acid or trifluoroacetic acid, can improve peak shape and resolution, especially for compounds with ionizable functional groups. Method development involves optimizing parameters such as the column type, mobile phase composition, gradient profile, and flow rate to achieve the desired separation.

For the isolation of metabolites from biological matrices, a combination of sample preparation techniques (e.g., solid-phase extraction) followed by preparative or semi-preparative HPLC is often employed. The collected fractions can then be subjected to NMR and MS analysis for structural identification.

Typical Reversed-Phase HPLC Parameters for Analysis

| Parameter | Typical Value/Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 10-90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

Future Trajectories and Innovations in N 2,6 Dichloro 4 Methoxyphenyl Acetamide Research

Development of Next-Generation Synthetic Methodologies for Compound Derivatization

The ability to efficiently generate a diverse range of derivatives from the core N-(2,6-dichloro-4-methoxyphenyl)acetamide structure is paramount for exploring its structure-activity relationships (SAR). Next-generation synthetic methodologies are moving beyond traditional batch chemistry to embrace more efficient, sustainable, and automatable approaches.

Modern Catalytic Systems: Recent advances in catalysis offer promising avenues for the derivatization of N-aryl acetamides. Copper-catalyzed cross-coupling reactions, for instance, have become a powerful tool for forming C-N bonds under milder conditions than traditional methods. The use of novel ligands and catalyst systems can enable the selective functionalization of the aromatic ring or the acetamide (B32628) moiety, allowing for the introduction of a wide array of functional groups. Furthermore, the development of recyclable nanocatalysts, such as copper ferrite (CuFe2O4), promotes environmentally benign and efficient N-acetylation and related transformations in aqueous media.

Flow Chemistry and Microwave-Assisted Synthesis: Continuous flow chemistry and microwave-assisted organic synthesis (MAOS) are transforming the landscape of compound synthesis. acs.orgnih.gov Flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved safety, and the ability to perform reactions that are challenging in batch. acs.orgnih.gov Microwave irradiation can dramatically reduce reaction times from hours to minutes, accelerating the synthesis of compound libraries. researchgate.net The integration of these technologies into an automated synthesis platform would enable the rapid generation of a multitude of this compound analogues for high-throughput screening.

Combinatorial Chemistry and Multi-Component Reactions: The principles of combinatorial chemistry, which involve the systematic and repetitive covalent connection of a set of different "building blocks" to each other to give a large array of final products, are highly applicable to the derivatization of this scaffold. Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants, offer a highly efficient route to complex molecules. clockss.org Designing MCRs that incorporate the N-(2,6-dichloro-4-methoxyphenyl)aniline core could rapidly generate diverse libraries of novel acetamide derivatives.

| Synthetic Methodology | Key Advantages | Potential Application to this compound |

| Modern Catalytic Systems | Milder reaction conditions, higher selectivity, improved sustainability. | Selective functionalization of the aromatic ring and acetamide group. |

| Flow Chemistry | Precise reaction control, enhanced safety, scalability. | Rapid and controlled synthesis of analogue libraries. |

| Microwave-Assisted Synthesis | Drastically reduced reaction times, increased reaction rates. | Accelerated library synthesis for high-throughput screening. |

| Multi-Component Reactions | High efficiency, atom economy, and complexity generation in a single step. | Rapid generation of diverse and complex derivatives. |

Exploration of Novel Biological Targets and Therapeutic Applications for Analogues

While the parent compound may serve as a starting point, its analogues hold the key to unlocking a wide range of therapeutic applications. The systematic screening of this compound derivatives against a broad panel of biological targets is a crucial next step.

Broad-Spectrum Biological Screening: Analogues of this compound can be evaluated for a variety of biological activities. The general class of N-phenylacetamides has shown promise in several therapeutic areas. For instance, derivatives have been investigated as:

Carbonic Anhydrase Inhibitors: These have applications in treating glaucoma, epilepsy, and certain types of cancer.

Cyclooxygenase (COX) Inhibitors: These are primarily used for their anti-inflammatory and analgesic properties.

Antibacterial and Antifungal Agents: The emergence of drug-resistant microbes necessitates the discovery of new antimicrobial agents.

P2Y14 Receptor Antagonists: This target is implicated in inflammatory diseases such as gout.

A comprehensive screening campaign against these and other targets could reveal unexpected and valuable biological activities for novel analogues.

Emerging Therapeutic Areas: Beyond established targets, research should also focus on novel and challenging disease areas. The structural features of this compound, including its halogenated aromatic ring, suggest potential for interaction with protein targets implicated in cancer, neurodegenerative diseases, and metabolic disorders. High-throughput screening of large, diverse libraries of analogues against cell-based and target-based assays will be instrumental in identifying new therapeutic leads.

| Potential Biological Target Class | Therapeutic Area |

| Carbonic Anhydrases | Glaucoma, Epilepsy, Cancer |

| Cyclooxygenases (COX) | Inflammation, Pain |

| Bacterial and Fungal Enzymes | Infectious Diseases |

| P2Y14 Receptor | Inflammatory Diseases (e.g., Gout) |

| Kinases, Proteases, Nuclear Receptors | Cancer, Neurodegenerative Diseases, Metabolic Disorders |

Integration of High-Throughput Screening and Computational Methods in Discovery Pipelines

To navigate the vast chemical space of possible this compound derivatives and to accelerate the identification of promising drug candidates, the integration of high-throughput screening (HTS) and computational methods is essential.

High-Throughput Screening (HTS): HTS allows for the rapid testing of thousands of compounds against a specific biological target. By combining automated synthesis of this compound analogue libraries with HTS, researchers can quickly identify "hits" with desired biological activity. These hits can then be prioritized for further optimization.

Computational Chemistry and In Silico Modeling: Computational tools play a crucial role in modern drug discovery. For this compound research, these methods can be applied in several ways:

Virtual Screening: Large virtual libraries of this compound analogues can be screened against the three-dimensional structures of known or predicted biological targets using molecular docking simulations. This in silico approach can prioritize which compounds to synthesize and test, saving time and resources.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of this compound analogues with their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent analogues.

ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are critical for the success of a drug candidate. In silico models can predict these properties for virtual compounds, allowing for the early identification and elimination of candidates with unfavorable pharmacokinetic or toxicological profiles.

The iterative cycle of computational design, chemical synthesis, and biological testing will be a powerful engine for driving the discovery of new therapeutic agents based on the this compound scaffold.

| Computational Method | Application in Discovery Pipeline |

| Molecular Docking | Virtual screening of compound libraries against biological targets. |

| QSAR Modeling | Predicting the biological activity of new analogues and guiding lead optimization. |

| ADMET Prediction | Early assessment of pharmacokinetic and toxicological properties. |

Q & A

Q. What are the standard synthetic routes for N-(2,6-dichloro-4-methoxyphenyl)acetamide, and how are intermediates characterized?

Synthesis typically involves nucleophilic substitution or condensation reactions. For example, chlorinated aromatic precursors are reacted with acetylation agents (e.g., acetyl chloride) under controlled conditions. Key intermediates are characterized via IR spectroscopy (to confirm amide C=O stretching at ~1650 cm⁻¹), ¹H/¹³C NMR (to verify substitution patterns and methoxy groups), and mass spectrometry (to confirm molecular ion peaks and fragmentation patterns) .

Q. How can researchers determine the solubility profile of this compound for experimental design?

Solubility in common solvents (e.g., DMSO, ethanol, water) can be predicted using Hansch-Leo fragment contribution methods or experimentally validated via UV-Vis spectroscopy. For polar aprotic solvents like DMSO, solubility is typically higher (>50 mg/mL), while aqueous solubility is limited due to hydrophobic substituents. Refer to thermodynamic databases (e.g., NIST Chemistry WebBook) for temperature-dependent solubility data .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Use fume hoods for synthesis and purification steps. Personal protective equipment (PPE) includes nitrile gloves, lab coats, and safety goggles. Avoid inhalation of fine powders; conduct toxicity screening (e.g., Ames test) for mutagenicity potential. Store in airtight containers under inert gas (argon/nitrogen) to prevent degradation .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies between spectral characterization and molecular structure predictions?

Single-crystal X-ray diffraction (SC-XRD) provides definitive evidence of molecular geometry. For example, hydrogen bonding networks between the amide group and methoxy/chloro substituents can explain unexpected NMR shifts or IR absorptions. Compare experimental data (unit cell parameters, space group) with computational models (DFT-optimized structures) to validate accuracy .

Q. What strategies optimize the synthesis yield of this compound under green chemistry principles?

Use microwave-assisted synthesis to reduce reaction time and energy consumption. Catalytic systems like palladium on carbon (Pd/C) or zeolites improve regioselectivity in chlorinated intermediates. Monitor reaction progress via TLC or HPLC-MS to minimize byproducts. Solvent selection (e.g., ethanol/water mixtures) enhances atom economy .

Q. How do structural modifications (e.g., substituent position) affect biological activity in related acetamide derivatives?

Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., Cl) at the 2,6-positions enhance binding to hydrophobic enzyme pockets. Computational docking (e.g., AutoDock Vina) can predict interactions with targets like cytochrome P450 enzymes. Compare with analogs (e.g., N-(2,6-dimethylphenyl)acetamide) to assess steric/electronic effects .

Q. What methodologies address contradictions in analytical data (e.g., mass spectrometry vs. elemental analysis)?

Cross-validate with high-resolution mass spectrometry (HRMS) to resolve ambiguities in molecular formula. Use CHN elemental analysis to confirm stoichiometry (e.g., %C, %N). For complex mixtures, employ 2D NMR (COSY, HSQC) to distinguish overlapping signals from impurities .

Q. How can computational modeling predict the environmental fate of this compound?

Apply quantitative structure-property relationship (QSPR) models to estimate biodegradation half-lives and bioaccumulation factors. Parameters like logP (octanol-water partition coefficient) and molar refractivity inform persistence in aquatic systems. Validate with experimental data from OECD 301/302 guidelines .

Methodological Notes

- Contradiction Handling : Discrepancies between spectral and crystallographic data often arise from polymorphism or solvate formation. Use DSC/TGA to identify thermal phase transitions .

- Advanced Characterization : Pair dynamic light scattering (DLS) with HPLC to assess purity and aggregation states in solution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.